Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 2-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
-
Hydrolysis
Reagents: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Conditions: Reflux, aqueous medium
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Hydrolysis: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid.
Reduction: Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as enzyme inhibition or receptor binding. The presence of the 3-chloro-4-fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can be compared with other similar compounds, such as:
- Methyl 3-(3-chloro-4-methylphenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-bromophenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-iodophenyl)-2-oxopropanoate
Uniqueness
The presence of both chlorine and fluorine atoms in the phenyl ring of this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClFO3 |
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Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3 |
InChI Key |
SVVMEIJWWJAAIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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